Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate
Overview
Description
“Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9NO4/c1-13-6-3-7 (10 (12)14-2)9-8 (4-6)11-5-15-9/h3-5H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a predicted density of 1.283±0.06 g/cm3 and a predicted boiling point of 321.2±22.0 °C . The melting point is not available in the retrieved sources .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate is a compound involved in various organic synthesis processes and applications. Notably, it's a precursor in synthesizing an orally active CCR5 antagonist, showcasing its utility in creating therapeutically relevant molecules. The synthesis process of this compound is well-documented, providing a practical and efficient pathway for its production (Ikemoto et al., 2005).
Role in Benzoxazole Derivative Synthesis
This compound is instrumental in the creation of benzoxazole derivatives. These derivatives exhibit noteworthy antimicrobial activity, indicating the compound's significance in developing agents against microbial infections. This synthesis and the antimicrobial properties of the derivatives underscore the compound's potential in pharmaceutical applications (Balaswamy et al., 2012; Vodela et al., 2013).
Impact on Soil Organisms
There's a body of research investigating the effects of benzoxazole derivatives, including those related to this compound, on soil organisms. These studies are crucial in understanding the ecological impact and safety profile of such compounds when used in agricultural or other environmental contexts (Idinger et al., 2006).
Facilitating Nanomaterial Applications
The compound has been used in the synthesis of 2-phenyl-benzoxazole derivatives, which are promising candidates for applications as fluorescent nanomaterials. This is particularly relevant in the context of aqueous and biological media, indicating the compound's potential in bio-imaging and other nanotechnology applications (Ghodbane et al., 2012).
Exploration in Heterocyclic Chemistry
Research in heterocyclic chemistry often involves this compound as a key component. Its role in synthesizing various heterocyclic compounds underlines its versatility and importance in this field of chemistry, contributing to the development of new materials and pharmaceutical agents (Castellani & Millini, 1984; Kato & Morie, 1996).
Safety and Hazards
Properties
IUPAC Name |
methyl 7-methoxy-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-8-4-6(10(12)14-2)3-7-9(8)15-5-11-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOLBJKPXUMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272289 | |
Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-20-6 | |
Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-methoxy-5-benzoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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